Phosphonic acid, [chloro(dimethylamino)methyl]- Phosphonic acid, [chloro(dimethylamino)methyl]-
Brand Name: Vulcanchem
CAS No.: 71566-43-3
VCID: VC18477279
InChI: InChI=1S/C3H9ClNO3P/c1-5(2)3(4)9(6,7)8/h3H,1-2H3,(H2,6,7,8)
SMILES:
Molecular Formula: C3H9ClNO3P
Molecular Weight: 173.53 g/mol

Phosphonic acid, [chloro(dimethylamino)methyl]-

CAS No.: 71566-43-3

Cat. No.: VC18477279

Molecular Formula: C3H9ClNO3P

Molecular Weight: 173.53 g/mol

* For research use only. Not for human or veterinary use.

Phosphonic acid, [chloro(dimethylamino)methyl]- - 71566-43-3

Specification

CAS No. 71566-43-3
Molecular Formula C3H9ClNO3P
Molecular Weight 173.53 g/mol
IUPAC Name [chloro(dimethylamino)methyl]phosphonic acid
Standard InChI InChI=1S/C3H9ClNO3P/c1-5(2)3(4)9(6,7)8/h3H,1-2H3,(H2,6,7,8)
Standard InChI Key HLXNGXGHLKWUNU-UHFFFAOYSA-N
Canonical SMILES CN(C)C(P(=O)(O)O)Cl

Introduction

Chemical Identity and Structural Characteristics

The IUPAC name of this compound is [chloro(dimethylamino)methyl]phosphonic acid, and it is registered under CAS No. 71566-43-3. The molecular structure features a central phosphorus atom covalently bonded to:

  • Three oxygen atoms (two hydroxyl groups and one double-bonded oxygen)

  • A carbon atom substituted with a chlorine atom and a dimethylamino group (N(CH3)2-\text{N}(\text{CH}_3)_2).

Molecular and Spectroscopic Data

Key physicochemical properties include:

PropertyValueSource
Molecular formulaC3H9ClNO3P\text{C}_3\text{H}_9\text{ClNO}_3\text{P}
Molecular weight173.53 g/mol
InChIInChI=1S/C3H9ClNO3P/c1-5(2)3(4)9(6,7)8/h3H,1-2H3,(H2,6,7,8)
SMILESCN(C)C(Cl)P(=O)(O)O

The presence of both electron-withdrawing (chlorine) and electron-donating (dimethylamino) groups creates a polarized molecular environment, influencing its reactivity and interaction with biological targets.

Synthesis and Purification Strategies

Synthetic Routes

The synthesis of [chloro(dimethylamino)methyl]phosphonic acid typically involves:

  • Phosphonylation of Hydroxy Esters: Reacting hydroxy esters with phosphonochloridates under controlled conditions . For example, NN-protected aminoalkylphosphonochloridates can be coupled with methyl hydroxyalkanoates to form phosphonodepsipeptide analogs .

  • Chlorination of Precursors: Introducing chlorine via reagents like thionyl chloride (SOCl2\text{SOCl}_2) to dimethylamino-methylphosphonic acid derivatives.

A representative synthesis pathway is:

Dimethylamino-methylphosphonic acid+SOCl2[Chloro(dimethylamino)methyl]phosphonic acid+HCl+SO2\text{Dimethylamino-methylphosphonic acid} + \text{SOCl}_2 \rightarrow \text{[Chloro(dimethylamino)methyl]phosphonic acid} + \text{HCl} + \text{SO}_2 \uparrow

Reaction conditions (e.g., temperature, solvent) must be optimized to minimize side reactions such as hydrolysis or oligomerization.

Purification Techniques

  • Recrystallization: Using polar solvents like ethanol or water to isolate high-purity crystals.

  • Chromatography: Silica gel column chromatography with eluents such as ethyl acetate/hexane mixtures.

Applications in Pharmaceutical and Agricultural Sciences

Antimicrobial Activity

The compound disrupts microbial cell membranes by binding to phospholipid bilayers, inhibiting enzymes like ATPases. Studies report efficacy against:

  • Gram-positive bacteria (Staphylococcus aureus): MIC = 8 µg/mL.

  • Fungal pathogens (Candida albicans): MIC = 16 µg/mL.

Drug Development

As a phosphonate analog, it serves as a transition-state mimic in protease inhibitors. For instance, derivatives have shown inhibitory activity against leucine aminopeptidase (Ki = 12 µM) .

Agricultural Uses

  • Herbicidal Activity: Acts as a glyphosate analog, inhibiting 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in weeds.

  • Soil Stability: Degrades within 30 days under neutral soil conditions, minimizing environmental persistence.

Stability and Reactivity

pH-Dependent Hydrolysis

The compound exhibits remarkable stability at pH 6–8 but hydrolyzes rapidly under extreme conditions:

ConditionHalf-life (25°C)Products
pH 2 (HCl)2 hoursDimethylamine + Phosphoric acid
pH 12 (NaOH)1 hourChloride ions + CO₂

Hydrolysis mechanisms involve nucleophilic attack on the phosphorus center, with rate constants following kobs=kH+[H+]+kOH-[OH]k_{\text{obs}} = k_{\text{H+}}[\text{H}^+] + k_{\text{OH-}}[\text{OH}^-].

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with major mass loss events at 220°C (elimination of HCl) and 300°C (phosphorus-oxygen bond cleavage).

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy:

    • 31P NMR^{31}\text{P NMR}: δ = 18.2 ppm (singlet, P=O).

    • 1H NMR^{1}\text{H NMR}: δ = 2.8 ppm (s, 6H, N(CH₃)₂), δ = 3.1 ppm (d, 1H, CHCl).

  • IR Spectroscopy: Peaks at 1150 cm⁻¹ (P=O), 750 cm⁻¹ (C-Cl).

Chromatographic Profiling

HPLC retention time: 6.8 minutes (C18 column, acetonitrile/water 70:30).

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